

# Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Crude Oligonucleotides

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of crude synthetic oligonucleotides. The following sections are designed in a question-and-answer format to directly address common issues encountered in the lab.

## **Frequently Asked Questions (FAQs)**

Q1: What are the most common types of unexpected peaks in crude oligonucleotide HPLC analysis?

A: Unexpected peaks in an HPLC chromatogram of crude oligonucleotides can be broadly categorized as:

- Ghost or System Peaks: These are extraneous signals that appear even when analyzing blank samples.[1][2] They often originate from the HPLC system itself, the mobile phase, or contaminants introduced during sample preparation.[1][3]
- Synthesis-Related Impurities: The oligonucleotide synthesis process, while efficient, is not perfect.[4] Common by-products include shortmers (n-1, n-2, etc.), which are sequences missing one or more nucleotides, and longmers (n+1), which contain extra nucleotides.[5]

## Troubleshooting & Optimization





Incompletely deprotected oligonucleotides can also appear as distinct, often more hydrophobic, peaks.[6]

- Peaks from Secondary Structures: Oligonucleotides can form secondary structures like hairpin loops, duplexes, or G-quadruplexes, especially in sequences with high GC content.
   [6][7] These conformers can result in broad or multiple peaks for a single sequence.[8]
- Split Peaks or Shoulders: This occurs when a single component's peak appears as two or more closely eluting or merged peaks.[9] This can be caused by co-eluting impurities, issues with the column (like a blocked frit or void), or suboptimal method parameters.[9][10]

Q2: What is a "ghost peak" and how does it differ from a sample impurity?

A: A ghost peak, also known as an artifact or system peak, is a signal that originates from sources other than the injected sample.[1][2] The key differentiator is that a ghost peak will appear in a blank injection (a run with no sample), whereas a true sample-related impurity will not.[11][12] Common sources of ghost peaks include contaminated mobile phases, carryover from previous injections, degradation of system components like pump seals, or column bleed. [1][3]

Q3: Why does my main oligonucleotide peak appear broad, split, or as multiple peaks?

A: A distorted peak shape for your target oligonucleotide is often related to one of two issues:

- Secondary Structures: The formation of secondary structures (hairpins, duplexes) is a
  frequent cause of peak broadening or the appearance of multiple peaks for a single
  oligonucleotide sequence.[6][8] These structures can exist in equilibrium, leading to different
  retention times.
- Chromatographic Problems: Peak splitting can be a symptom of a partially blocked column frit, a void or channel in the column's stationary phase, or an incompatibility between the sample solvent and the mobile phase.[9][10] Using a sample solvent that is much stronger than the initial mobile phase can cause significant peak distortion.[10]

Q4: How can I improve the separation of my full-length product from synthesis failure sequences (e.g., n-1)?



A: Separating the desired full-length product from closely related failure sequences like the n-1 shortmer can be challenging.[8] The strategy depends on the chosen chromatography mode.

- Ion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of charged phosphate groups in their backbone, which is proportional to their length.[7][8] AEX is highly effective for resolving n-1 sequences and is often the preferred method for this purpose, especially for oligonucleotides up to 40 bases.[7][8]
- Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates based on hydrophobicity.
   [6] Optimizing the ion-pairing agent (e.g., triethylammonium acetate TEAA, or hexylammonium acetate HAA) and its concentration can enhance the resolution between the full-length oligonucleotide and its slightly shorter, less retained failure sequences.[13][14] Increasing column temperature can also improve peak shape and resolution by disrupting secondary structures.[15]

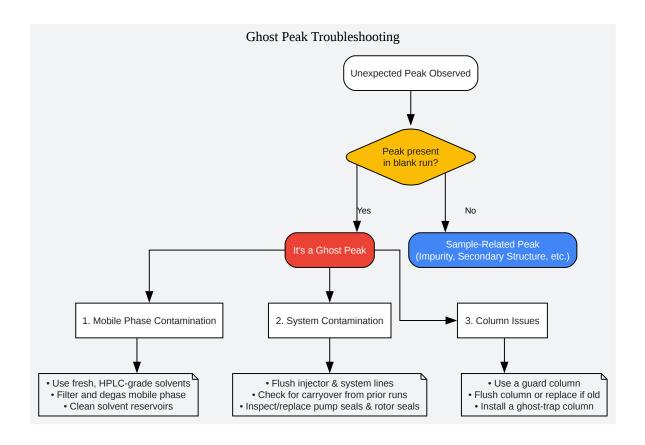
# Troubleshooting Guides Problem: Ghost Peaks Appearing in Blank Injections

Question: I see multiple peaks when I inject a blank (mobile phase only). What is the cause and how can I eliminate them?

Answer: The presence of peaks in a blank run points to contamination within your HPLC system or reagents.[1] A systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow for Ghost Peaks





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**Caption:** A workflow for diagnosing and resolving ghost peaks.

### Steps to Resolve Ghost Peaks:

- Mobile Phase Check: Contamination of the mobile phase is a very common source of ghost peaks.[3] Always use fresh, high-purity (HPLC-grade) solvents and reagents. Filter all aqueous buffers and degas the mobile phases before use.[16][17]
- System Contamination Check: Carryover from a previous high-concentration sample can leach from the autosampler needle, injection port, or seals.[3] Perform several needle



washes and flush the entire system with a strong solvent.

• Column Check: An old or contaminated column can bleed stationary phase or slowly release previously retained compounds.[1] First, try flushing the column according to the manufacturer's instructions. If this fails, replace the guard column or the analytical column itself.

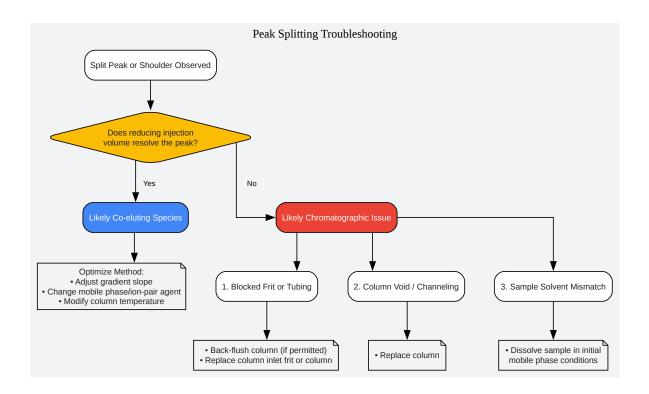
### Problem: Main Peak is Split or has a Shoulder

Question: My primary oligonucleotide peak is not sharp and symmetrical; it appears as a split peak or has a significant shoulder. What could be wrong?

Answer: Peak splitting suggests that a single analyte is being detected as multiple species or that the chromatographic band is being distorted as it passes through the system.[9]

Troubleshooting Logic for Peak Splitting





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**Caption:** A decision tree for troubleshooting split peaks.

### Steps to Resolve Peak Splitting:

- Check for Co-elution: A shoulder or small adjacent peak may be a closely eluting impurity.
   Try adjusting the mobile phase composition, gradient slope, or temperature to improve resolution.[9]
- Verify Sample Solvent: The solvent used to dissolve the sample should be as close as
  possible to the initial mobile phase conditions.[10] Injecting a sample in a much stronger



solvent (e.g., high organic content) can cause severe peak distortion.

 Inspect the Column: If all peaks in the chromatogram are split, this points to a physical problem.[9] A blockage in the column inlet frit can disrupt the flow path.[9] This may require back-flushing the column (if the manufacturer allows) or replacing the frit or the entire column. A void at the head of the column can also cause band splitting and requires column replacement.

# Data & Protocols Data Summary Tables

Table 1: Common Causes of Unexpected Peaks and Their Characteristics



| Peak Anomaly        | Potential Cause(s)   | Typical Appearance  | Recommended<br>Action(s)  |
|---------------------|--|---|---|
| Ghost Peaks         | Mobile phase contamination; System carryover; Column bleed.[1][3]                                | Peaks present in blank injections; often broad.             | Run blank gradients;<br>use fresh, high-purity<br>solvents; clean the<br>system.                          |
| Broad Peaks         | Oligonucleotide<br>secondary structures<br>(hairpins, duplexes).<br>[6]                          | Low-efficiency peak,<br>often wider than<br>expected.       | Increase column<br>temperature (>60 °C);<br>use denaturing mobile<br>phase (high pH or<br>urea).[4][6][8] |
| Split Peaks         | Blocked column frit;<br>Column void; Sample<br>solvent mismatch; Co-<br>eluting impurity.[9][10] | Peak appears as a<br>doublet or has a<br>distinct shoulder. | Check for high<br>backpressure; replace<br>column; dissolve<br>sample in mobile<br>phase.                 |
| Early Eluting Peaks | Failure sequences (n-<br>1, n-2); Loss of<br>hydrophobic trityl<br>group.[6][7]                  | Sharp peaks eluting before the main product peak.           | Optimize gradient for better resolution; confirm identity with mass spectrometry.                         |
| Late Eluting Peaks  | Incompletely deprotected oligonucleotides; Aggregates.[6][18]                                    | Peaks eluting after the main product, often broader.        | Ensure deprotection is complete; use denaturing conditions to break up aggregates.                        |

Table 2: Comparison of Common HPLC Conditions for Oligonucleotide Analysis



| Parameter                | Ion-Pair Reversed-Phase<br>(IP-RP) HPLC   | Anion-Exchange (AEX)<br>HPLC   |
|--------------------------|---|--|
| Separation Principle     | Hydrophobicity.[6]  | Charge (number of phosphate groups).[7]  |
| Typical Stationary Phase | C8 or C18 bonded to silica or polymer.[6]   | Quaternary ammonium<br>stationary phase on a polymer<br>resin.[7]  |
| Typical Mobile Phase     | Aqueous buffer with an amine ion-pairing agent (e.g., TEAA, TEA-HFIP) and an organic solvent gradient (e.g., acetonitrile).[13][14]   | Salt gradient (e.g., NaClO4 or<br>NaCl) in a high pH buffer (e.g.,<br>pH 12).[5][6]                                      |
| Pros                     | Good for purifying short oligos (<40 bases); separates based on hydrophobicity and modifications.[6]  | Excellent resolution of failure sequences (n-1); ideal for oligos with strong secondary structures due to high pH.[7][8] |
| Cons                     | May provide poor resolution for long oligos or those with strong secondary structure without optimization.[6] High salt concentration in collected fractions requires desalting.[8] |  |
| Best For                 | Analysis of DMT-on vs. DMT-<br>off purity; analysis of<br>hydrophobic modifications.[6]   | Purity analysis based on length; purification of GC-rich sequences or long oligos (40-100 bases).[6][8]                  |

# Experimental Protocols Protocol 1: Blank Gradient Analysis for Ghost Peak Identification



This protocol helps determine if the source of ghost peaks is the HPLC system (including mobile phases) or the column.

### Methodology:

- System Flush: Begin by flushing the entire HPLC system, including all pump lines and the autosampler, with a strong solvent like 100% acetonitrile or methanol, followed by HPLCgrade water.
- Prepare Fresh Mobile Phase: Prepare fresh mobile phases (A and B) using the highest purity solvents and reagents available. Filter and degas thoroughly.
- Bypass the Column: Disconnect the analytical column from the system. Replace it with a union or a zero-dead-volume connector.
- Run Blank Gradient: Execute your standard analytical gradient method without a column installed. Monitor the baseline from the detector.
  - Observation: If peaks are observed, their source is the HPLC system, injector, or the mobile phases themselves.[11]
- Re-install Column: If no significant peaks were seen in the bypass run, re-install the analytical column and allow it to equilibrate fully (this may take 20-30 column volumes).
- Run Blank Gradient with Column: Repeat the blank gradient injection with the column installed.
  - Observation: If ghost peaks now appear, they are originating from the column (bleed or retained contaminants).[1]

# Protocol 2: Method Adjustment for Resolving Secondary Structures

This protocol provides a systematic way to improve the peak shape of oligonucleotides that may be forming secondary structures.

### Methodology:



- Establish a Baseline: Run your standard HPLC method and record the chromatogram, noting the peak shape (width, asymmetry) of the target oligonucleotide.
- Increase Column Temperature:
  - Set the column oven temperature to 60 °C and allow the system to equilibrate.
  - Inject the sample and analyze the peak shape. Secondary structures often begin to denature at elevated temperatures, resulting in sharper peaks.[15]
  - If peak broadening persists, increase the temperature in 5 °C increments up to 80 °C (ensure this is within the column's specified limits).[4][15]
- Employ Denaturing Mobile Phase (if applicable):
  - For Anion-Exchange: If using a polymer-based AEX column, prepare a mobile phase with a high pH (e.g., pH 12).[6] This will deprotonate thymine and guanine residues, destabilizing the hydrogen bonds that cause secondary structures.[6] Note: High pH is not suitable for RNA due to the risk of backbone cleavage.[6]
  - For IP-Reversed-Phase: Consider adding a chaotropic agent like urea (e.g., 10% w/v) to the mobile phase.[4] Urea disrupts hydrogen bonding and can improve peak shape without extreme temperatures.
- Evaluate Results: Compare the chromatograms from each step. The optimal condition is the
  one that produces the sharpest, most symmetrical peak for the target oligonucleotide,
  thereby improving resolution from nearby impurities.

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